Cas no 2228979-95-9 (1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile)

1-Chloro-3-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a specialized cyclopropane derivative featuring a chloro-substituted phenyl ring and a difluoromethoxy functional group. This compound is of interest in agrochemical and pharmaceutical research due to its unique structural properties, which may contribute to enhanced biological activity and metabolic stability. The presence of the difluoromethoxy moiety can improve lipophilicity and resistance to enzymatic degradation, while the cyclopropane ring offers conformational rigidity. The carbonitrile group provides a versatile handle for further chemical modifications. This compound is primarily utilized in synthetic chemistry as an intermediate for developing novel active ingredients, particularly in crop protection and medicinal chemistry applications.
1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile structure
2228979-95-9 structure
Product Name:1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile
CAS No:2228979-95-9
MF:C11H8ClF2NO
MW:243.637128829956
CID:5978578
PubChem ID:165975435
Update Time:2025-11-06

1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile
    • 2228979-95-9
    • 1-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile
    • EN300-1970328
    • Inchi: 1S/C11H8ClF2NO/c12-8-5-7(11(6-15)3-4-11)1-2-9(8)16-10(13)14/h1-2,5,10H,3-4H2
    • InChI Key: XCVYJOJVBUMUFA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1(C#N)CC1)OC(F)F

Computed Properties

  • Exact Mass: 243.0262479g/mol
  • Monoisotopic Mass: 243.0262479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 33Ų

1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile Pricemore >>

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Additional information on 1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile

Exploring the Chemistry and Applications of 1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile (CAS No. 2228979-95-9)

In the realm of organic chemistry, 1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile (CAS No. 2228979-95-9) stands out as a compound of significant interest due to its unique structural features and potential applications. This compound, characterized by its cyclopropane ring and difluoromethoxy substituent, has garnered attention in pharmaceutical and agrochemical research. Its molecular framework combines a chlorophenyl group with a carbonitrile functionality, making it a versatile intermediate for synthesis.

The 1-3-chloro-4-(difluoromethoxy)phenyl moiety is particularly noteworthy for its role in enhancing the bioactivity of molecules. Researchers are increasingly exploring its use in the development of novel crop protection agents and pharmaceutical intermediates. The incorporation of fluorine atoms into organic compounds, as seen in this molecule, is a growing trend in drug design due to their ability to improve metabolic stability and binding affinity.

One of the most searched questions in the field is: "How does the cyclopropane ring influence the reactivity of this compound?" The answer lies in the ring strain inherent to cyclopropane, which can lead to unique reaction pathways. This strain, combined with the electron-withdrawing effects of the carbonitrile group, makes the compound a valuable building block for cross-coupling reactions and other synthetic transformations.

Another hot topic is the environmental impact of fluorinated compounds. While 1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile is not classified as hazardous, its degradation products are a subject of ongoing study. Researchers are keen to understand its biodegradability and ecotoxicological profile, especially given the increasing regulatory scrutiny on fluorinated chemicals.

The synthesis of this compound typically involves multistep organic reactions, including cyclopropanation and aromatic substitution. Its purity and yield are critical for downstream applications, which is why analytical techniques like HPLC and NMR spectroscopy are often employed for quality control. The compound's CAS No. 2228979-95-9 serves as a unique identifier in chemical databases, facilitating its tracking in global supply chains.

In the context of green chemistry, there is growing interest in optimizing the synthesis of 1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile to reduce waste and energy consumption. Catalytic methods and solvent-free reactions are being explored to achieve this goal, aligning with the broader shift toward sustainable chemical manufacturing.

From a commercial perspective, the demand for specialty chemicals like this one is on the rise, driven by advancements in precision agriculture and drug discovery. Its potential as a bioisostere for other functional groups further expands its utility in medicinal chemistry. Companies specializing in custom synthesis often list this compound in their catalogs, catering to the needs of research institutions and industrial laboratories.

In summary, 1-3-chloro-4-(difluoromethoxy)phenylcyclopropane-1-carbonitrile (CAS No. 2228979-95-9) exemplifies the intersection of innovation and practicality in modern chemistry. Its structural complexity and functional diversity make it a subject of ongoing research, with applications spanning multiple industries. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in the development of next-generation chemical solutions.

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